
2,2,6,6-Tetramethyl-4-tridecylidene-3,5-dioxa-2,6-disilaheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,6,6-Tetramethyl-4-tridecylidene-3,5-dioxa-2,6-disilaheptane is a complex organic compound characterized by its unique molecular structure. This compound contains a combination of silicon, oxygen, and carbon atoms, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,6,6-Tetramethyl-4-tridecylidene-3,5-dioxa-2,6-disilaheptane typically involves the reaction of silicon-based precursors with organic compounds under controlled conditions. The process often requires the use of catalysts and specific solvents to facilitate the reaction. For example, the reaction might involve the use of tetramethylsilane and tridecylidene derivatives in the presence of a catalyst like platinum or palladium.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process might include steps like distillation, crystallization, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2,2,6,6-Tetramethyl-4-tridecylidene-3,5-dioxa-2,6-disilaheptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield silanol derivatives, while reduction could produce silane derivatives.
Scientific Research Applications
2,2,6,6-Tetramethyl-4-tridecylidene-3,5-dioxa-2,6-disilaheptane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other silicon-based compounds and as a reagent in various organic reactions.
Biology: Investigated for its potential use in biological systems, including as a component in drug delivery systems.
Medicine: Explored for its potential therapeutic properties and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2,2,6,6-Tetramethyl-4-tridecylidene-3,5-dioxa-2,6-disilaheptane exerts its effects involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can then participate in catalytic processes. Additionally, its silicon-oxygen backbone allows it to interact with biological molecules, potentially influencing biochemical pathways.
Comparison with Similar Compounds
- 2,2,6,6-Tetramethyl-4-piperidone hydrochloride
- 2,2,6,6-Tetramethyl-4-piperidone
- 2,2,6,6-Tetramethyl-4-piperidonium chloride
Comparison: Compared to these similar compounds, 2,2,6,6-Tetramethyl-4-tridecylidene-3,5-dioxa-2,6-disilaheptane is unique due to its extended carbon chain and the presence of silicon atoms. This structural difference imparts distinct chemical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill.
Properties
CAS No. |
918882-65-2 |
|---|---|
Molecular Formula |
C20H44O2Si2 |
Molecular Weight |
372.7 g/mol |
IUPAC Name |
trimethyl(1-trimethylsilyloxytetradec-1-enoxy)silane |
InChI |
InChI=1S/C20H44O2Si2/c1-8-9-10-11-12-13-14-15-16-17-18-19-20(21-23(2,3)4)22-24(5,6)7/h19H,8-18H2,1-7H3 |
InChI Key |
RLNSOIVZDVZLIY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC=C(O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


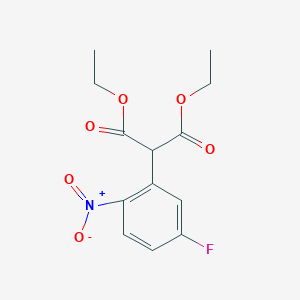
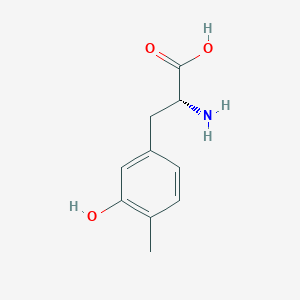
![2-methoxy-4-[5-(4-methylphenyl)-2-(3-nitrophenyl)-4,6-dioxohexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]phenyl benzoate](/img/structure/B12632697.png)
![2,3,4,5-Tetrahydro-1H-pyrido[4,3-B]-7-azaindole](/img/structure/B12632705.png)

![3-[2-(Cyclohex-1-en-1-yl)ethyl]-5-(iodomethyl)-1,3-oxazolidin-2-one](/img/structure/B12632712.png)
![Benzenesulfonamide, N-[3-(ethoxymethyl)phenyl]-4-methoxy-3-(1-piperazinyl)-](/img/structure/B12632718.png)
![(11R,12S,16R)-N-(4-chlorophenyl)-14-(4-fluorophenyl)-13,15-dioxo-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B12632722.png)
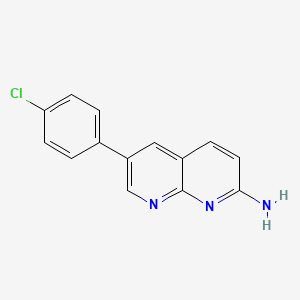
![N-[2-[2-[[3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]methyl]pyridin-1-ium-1-yl]ethyl]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanamide;chloride](/img/structure/B12632733.png)
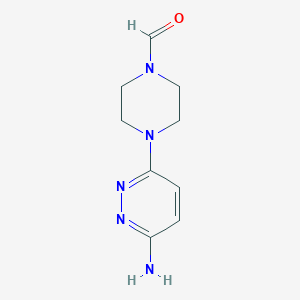
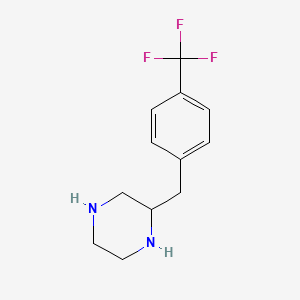
![(1S,2R,6S,7R)-7-(3-nitrobenzoyl)-4-(4-nitrophenyl)-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione](/img/structure/B12632751.png)
![Tributyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane](/img/structure/B12632762.png)
